1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime
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Overview
Description
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime is a complex organic compound that features a trifluoromethyl group, a chlorinated pyridine ring, and an oxime functional group
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) derivatives are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
It’s worth noting that compounds with similar structures, such as fluazuron, work by inhibiting the chitin synthase of parasites like ticks, thereby hindering their normal growth and development .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may interfere with the biochemical pathways related to the synthesis of chitin, a key component in the exoskeleton of arthropods .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to the death of parasites like ticks by inhibiting their growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime typically involves multiple steps:
Formation of the Ethanone Intermediate: The initial step involves the synthesis of 1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone. This can be achieved through a Friedel-Crafts acylation reaction where 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxime Formation: The ethanone intermediate is then converted to its oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous ethanol solution under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals, including herbicides and insecticides.
Comparison with Similar Compounds
Similar Compounds
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone: Lacks the oxime group, which may result in different chemical reactivity and biological activity.
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzene: Lacks the ethanone and oxime groups, affecting its overall properties and applications.
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone oxime: Similar structure but with a propanone group instead of ethanone, which may alter its chemical and biological behavior.
Uniqueness
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime is unique due to the presence of both the trifluoromethyl group and the oxime functional group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(NE)-N-[1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c1-8(20-21)9-3-2-4-11(5-9)22-13-12(15)6-10(7-19-13)14(16,17)18/h2-7,21H,1H3/b20-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTIHTYQJAGVAD-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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